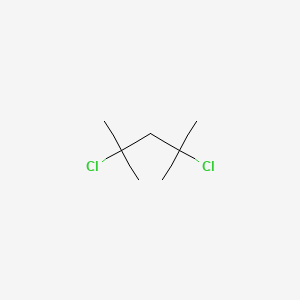
2,4-Dichloro-2,4-dimethylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-2,4-dimethylpentane is an organic compound with the molecular formula C7H14Cl2. It is a chlorinated hydrocarbon, characterized by the presence of two chlorine atoms and two methyl groups attached to a pentane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-2,4-dimethylpentane can be synthesized through several methods. One common approach involves the chlorination of 2,4-dimethylpentane. This reaction typically requires the use of chlorine gas (Cl2) and a suitable catalyst, such as iron(III) chloride (FeCl3), under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-2,4-dimethylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace chlorine atoms with hydroxyl or alkoxide groups.
Elimination: Strong bases like sodium ethoxide (NaOEt) can induce elimination reactions to form alkenes.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed for specific transformations.
Major Products Formed
Substitution: Products include alcohols, ethers, and other substituted hydrocarbons.
Elimination: Alkenes are the primary products of elimination reactions.
Oxidation and Reduction: Depending on the reaction, products can range from alcohols to alkanes.
Scientific Research Applications
2,4-Dichloro-2,4-dimethylpentane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving chlorinated hydrocarbons and their biological effects.
Medicine: Research into potential pharmaceutical applications, although limited, explores its reactivity and interactions with biological molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-2,4-dimethylpentane involves its reactivity with nucleophiles and bases. The chlorine atoms, being electron-withdrawing groups, make the carbon atoms they are attached to more electrophilic, facilitating nucleophilic substitution reactions. In elimination reactions, the presence of strong bases can abstract protons, leading to the formation of double bonds.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2,4-dimethylpentane
- 4-Chloro-2,2-dimethylpentane
- 2,2-Dichloro-4,4-dimethylpentane
Uniqueness
2,4-Dichloro-2,4-dimethylpentane is unique due to the specific positioning of its chlorine atoms and methyl groups, which influence its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical transformations.
Properties
CAS No. |
33553-93-4 |
|---|---|
Molecular Formula |
C7H14Cl2 |
Molecular Weight |
169.09 g/mol |
IUPAC Name |
2,4-dichloro-2,4-dimethylpentane |
InChI |
InChI=1S/C7H14Cl2/c1-6(2,8)5-7(3,4)9/h5H2,1-4H3 |
InChI Key |
LHJHUCCRNCKRQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C)(C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















